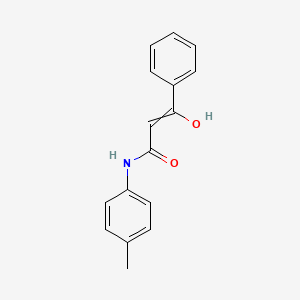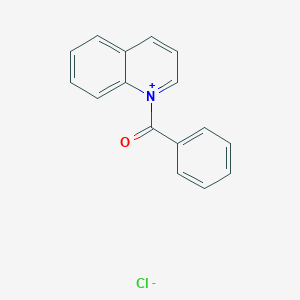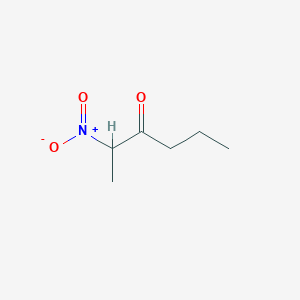![molecular formula C20H29NOS2 B14418503 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol CAS No. 84217-68-5](/img/structure/B14418503.png)
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a thiazole ring. This compound is used in various industrial applications, particularly as an antioxidant to prevent the degradation of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include:
Temperature: Typically around 393 K.
Catalyst: Aluminum phenoxide.
Solvent: Toluene is often used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutene.
Conditions: Controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various alkyl-substituted phenols.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It works by:
Inhibiting Oxidation: Prevents the oxidation of other molecules by donating hydrogen atoms.
Scavenging Free Radicals: Neutralizes free radicals, thereby preventing cellular damage.
Molecular Targets: Targets include reactive oxygen species (ROS) and free radicals.
Pathways Involved: Involves pathways related to oxidative stress and cellular defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and antioxidant.
Butylated Hydroxytoluene (BHT): Widely used as a food preservative and antioxidant.
Uniqueness
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is unique due to its thiazole ring, which enhances its antioxidant properties and makes it more effective in certain applications compared to other similar compounds.
Propiedades
Número CAS |
84217-68-5 |
|---|---|
Fórmula molecular |
C20H29NOS2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-propan-2-ylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C20H29NOS2/c1-12(2)24-18-21-16(11-23-18)13-9-14(19(3,4)5)17(22)15(10-13)20(6,7)8/h9-12,22H,1-8H3 |
Clave InChI |
DLMYJKNNAWQHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


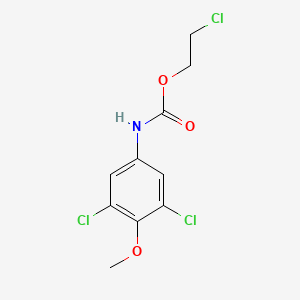
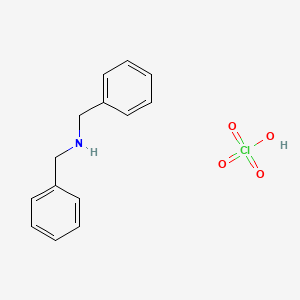
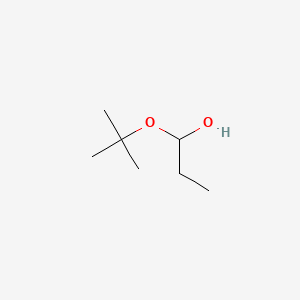
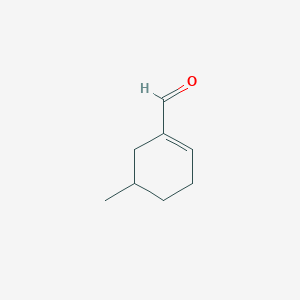

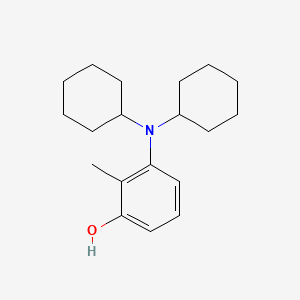

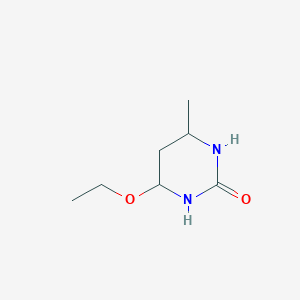
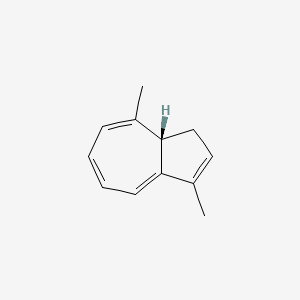
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
